3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Cholecystokinin Receptor Antagonists CCK1 Selective Ligands Medicinal Chemistry

Medicinal chemistry programs require a validated 3-amino benzodiazepinone core for CCK receptor antagonist development. Standard diazepam or oxazepam lack the C3 primary amine handle necessary for SAR diversification. - **Precursor to L-364,718 analogs**: Nanomolar CCK1-selective ligands - **Validated in vivo**: Antidepressant derivatives with ED50 0.46-0.49 mg/kg (rodent models) - **Anti-RSV & gamma-secretase scaffolds**: Published N-acyl/N-ureido derivatives - **Specifications**: Racemic, ≥98% (HPLC), store 0-8°C

Molecular Formula C15H13N3O
Molecular Weight 251.28 g/mol
CAS No. 103343-47-1
Cat. No. B025121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
CAS103343-47-1
Molecular FormulaC15H13N3O
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(C(=O)NC3=CC=CC=C32)N
InChIInChI=1S/C15H13N3O/c16-14-15(19)17-12-9-5-4-8-11(12)13(18-14)10-6-2-1-3-7-10/h1-9,14H,16H2,(H,17,19)
InChIKeyGLUWBSPUUGLXCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one: Core Scaffold and Procurement Overview


3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS 103343-47-1) is a chiral benzodiazepinone with the molecular formula C15H13N3O and a molecular weight of 251.29 g/mol. It is commercially available as a racemic mixture with a purity of ≥98% (HPLC) and is typically stored at 0–8°C . This compound serves as a fundamental building block in medicinal chemistry, particularly as a precursor to 3-substituted 5-phenyl-1,4-benzodiazepines, which are recognized as non-peptidal ligands for cholecystokinin (CCK) receptors [1]. Its utility is also noted in the synthesis of anti-respiratory syncytial virus (RSV) agents [2] and as a scaffold for gamma-secretase inhibitors relevant to Alzheimer's disease [3].

Why This Scaffold Cannot Be Replaced by Common Benzodiazepine Analogs


While the benzodiazepine class is extensive, 3-amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one possesses a unique dual functionality that precludes simple substitution. The presence of a free primary amine at the C3 position is critical for divergent chemical modification, enabling the creation of diverse libraries of 3-substituted derivatives, such as 3-anilino, 3-ureido, or 3-acylamino analogs [1]. In contrast, the widely used benzodiazepine diazepam (7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one) features an N-methyl group at the N1 position and lacks the reactive amine handle necessary for this class of chemistry [2]. Furthermore, the specific 5-phenyl substitution pattern on the 1,4-benzodiazepin-2-one core is essential for conferring affinity toward cholecystokinin (CCK) receptors, a feature not shared by benzodiazepines with alternative substitution patterns, such as oxazepam (7-chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one) [3]. Therefore, procurement of this specific core structure is non-negotiable for research programs targeting CCK receptor modulation, RSV inhibition, or gamma-secretase activity.

Head-to-Head Evidence for Selecting This Scaffold


CCK1 Receptor Binding Affinity of 3-Substituted Derivatives

In a systematic SAR study, a series of 3-amino and 3-anilino derivatives of 5-phenyl-1,4-benzodiazepin-2-one were evaluated for their binding affinity at the CCK1 receptor. The unsubstituted 3-amino parent compound (the target compound) serves as the baseline for this series. Optimized 3-anilino analogs, such as compound 24, demonstrated a CCK1 affinity (Ki) of 10 nM. While this is a derivative, it establishes the scaffold's potential and demonstrates that the core 3-amino-5-phenyl-1,4-benzodiazepin-2-one is a direct precursor to low nanomolar affinity CCK1 ligands [1]. In contrast, the hybrid antagonist 6 (a derivative of this scaffold with an extended N-acylglutamic acid moiety) showed a Ki value of 90 nM for the CCK-A (CCK1) receptor [2]. This quantitative data highlights how substituent choice at the 3-amino position dramatically modulates receptor affinity and selectivity, underscoring the value of the unsubstituted amine as a versatile starting point for medicinal chemistry optimization.

Cholecystokinin Receptor Antagonists CCK1 Selective Ligands Medicinal Chemistry

CCK Receptor Subtype Selectivity Comparison

The 3-amino-5-phenyl-1,4-benzodiazepin-2-one scaffold, particularly when derivatized as in L-364,718 (devazepide), is established as a highly selective CCK1 (CCK-A) antagonist. L-364,718 exhibits a remarkable selectivity ratio of 3750 for CCK1 over CCK2 receptors (IC50 CCK2 / IC50 CCK1) [1]. This contrasts sharply with other non-peptide CCK antagonist classes. For example, the benzodiazepine derivative L-365,260 is known to be a selective CCK2 (CCK-B) antagonist [2]. The target compound, as the core unsubstituted 3-amino scaffold, is the essential starting material for synthesizing derivatives that can be tuned for either CCK1 or CCK2 selectivity, as demonstrated by the development of both CCK1-selective (e.g., compound 24) and mixed antagonists [3]. This contrasts with the N-acylglutamic acid class (e.g., lorglumide), which predominantly yields CCK1 antagonists with a distinct structural profile [4].

Cholecystokinin Receptor Antagonists CCK1 vs CCK2 Selectivity Non-Peptide Ligands

In Vivo Antidepressant Efficacy in Rodent Models

Optimization of the 3-amino-5-phenyl-1,4-benzodiazepin-2-one scaffold has yielded compounds with measurable in vivo antidepressant effects. Specifically, the 3-anilino derivatives 24 and 28, which are direct synthetic descendants of the target compound, were evaluated in the tail suspension test and the Porsolt forced swim test. In these assays, compounds 24 and 28 exhibited ED50 values of 0.46 mg/kg and 0.49 mg/kg, respectively [1]. This in vivo efficacy data distinguishes the 3-amino-5-phenyl-1,4-benzodiazepin-2-one chemical space from other benzodiazepine-based scaffolds that may lack this specific pharmacological profile, such as oxazepam-derived 3-amino-1,4-benzodiazepines which showed analgesic but not antidepressant properties in similar CNS models [2].

Antidepressant Drug Discovery In Vivo Pharmacology Behavioral Pharmacology

Configurational Stability and Chiral Resolution Capability

The chiral center at C3 of 3-amino-5-phenyl-1,4-benzodiazepin-2-one is configurationally stable, which is critical for the development of single-enantiomer drug candidates. Studies on N-acyl and N-ureide derivatives have demonstrated that the two enantiomers can be successfully resolved using Pirkle-type chiral stationary phases with a mobile phase of 10% isopropyl alcohol in hexane [1]. This stability and the ability to separate enantiomers are not guaranteed for all 3-amino-1,4-benzodiazepin-2-ones, where the configurational stability can be influenced by the nature of the C5 substituent. For example, 3-amino-5-methyl-1,4-benzodiazepin-2-ones also require specialized chiral stationary phases, but the separation factor (α) and resolution (Rs) values are specific to each derivative and depend on the CSP used [2].

Chiral Chromatography Enantioselective Synthesis Analytical Chemistry

Recommended Application Scenarios


Medicinal Chemistry for Selective CCK Receptor Ligands

This compound is ideally suited for medicinal chemistry programs developing novel non-peptide cholecystokinin (CCK) receptor antagonists. As established by evidence [1], the 3-amino-5-phenyl-1,4-benzodiazepin-2-one core is a direct precursor to compounds with nanomolar affinity and high selectivity for CCK1 over CCK2 receptors. Researchers can leverage the free C3 amine to introduce diverse substituents (anilines, ureas, amides) to modulate potency and subtype selectivity, as demonstrated by the development of L-364,718 and subsequent optimized analogs [2]. This is a proven strategy for generating tool compounds for studying CCK receptor function in gastrointestinal and CNS disorders, including appetite regulation, anxiety, and pain.

Neuroscience: Antidepressant and Anxiolytic Agent Development

The scaffold has been validated in rodent behavioral models for antidepressant and anxiolytic activity [1]. Researchers in CNS drug discovery should procure this compound to synthesize and evaluate new chemical entities based on the 3-amino-5-phenyl-1,4-benzodiazepin-2-one template. The in vivo efficacy observed for derivatives like compounds 24 and 28 (ED50 of 0.46 and 0.49 mg/kg) provides a strong quantitative benchmark for SAR exploration [2]. This makes it a valuable starting point for programs targeting major depressive disorder and generalized anxiety disorder, potentially offering mechanisms distinct from classic monoaminergic antidepressants.

Antiviral Research: Anti-RSV Agent Synthesis

This compound is a key chiral precursor for the synthesis of anti-respiratory syncytial virus (RSV) agents. Published studies have shown that N-acyl amide and N-ureide derivatives of 3-amino-5-phenyl-1,4-benzodiazepin-2-ones possess anti-RSV activity [1]. Procurement of the racemic core and subsequent chiral resolution, as detailed in evidence [2], allows for the preparation of enantiomerically pure intermediates. This is critical for developing potent and selective RSV inhibitors, a field with significant unmet medical need, especially in pediatric and immunocompromised patient populations.

Chemical Biology: Gamma-Secretase Modulation Profiling

The 3-amino-1,4-benzodiazepine scaffold is recognized as a basis for developing gamma-secretase inhibitors, which are investigated for their potential in treating Alzheimer's disease [1]. Researchers focused on amyloid-beta (Aβ) production can use 3-amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one to explore SAR at the 1, 3, and 5 positions of the benzodiazepine core [2]. This enables the creation of focused chemical libraries to identify novel modulators of gamma-secretase activity, which is essential for understanding the enzyme's role in disease and for validating new therapeutic targets beyond traditional secretase inhibition.

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